molecular formula C19H40IN2O+ B12561229 1-(Iodooxy)-N,N,2,2,6,6-hexamethyl-N-octylpiperidin-4-aminium CAS No. 161776-23-4

1-(Iodooxy)-N,N,2,2,6,6-hexamethyl-N-octylpiperidin-4-aminium

Cat. No.: B12561229
CAS No.: 161776-23-4
M. Wt: 439.4 g/mol
InChI Key: BBKFGPKTUCLAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Iodooxy)-N,N,2,2,6,6-hexamethyl-N-octylpiperidin-4-aminium is a complex organic compound characterized by its unique structure and properties. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes an iodooxy group, which imparts distinctive reactivity and functionality.

Preparation Methods

The synthesis of 1-(Iodooxy)-N,N,2,2,6,6-hexamethyl-N-octylpiperidin-4-aminium involves several steps, typically starting with the preparation of the piperidine ring. The hexamethyl substitution is introduced through alkylation reactions, followed by the addition of the octyl group.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(Iodooxy)-N,N,2,2,6,6-hexamethyl-N-octylpiperidin-4-aminium undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(Iodooxy)-N,N,2,2,6,6-hexamethyl-N-octylpiperidin-4-aminium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Iodooxy)-N,N,2,2,6,6-hexamethyl-N-octylpiperidin-4-aminium involves its interaction with molecular targets through its iodooxy group. This group can participate in redox reactions, altering the oxidation state of target molecules and affecting their function. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

1-(Iodooxy)-N,N,2,2,6,6-hexamethyl-N-octylpiperidin-4-aminium can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the iodooxy group with the hexamethyl and octyl substitutions, providing a distinct set of chemical and biological properties.

Properties

CAS No.

161776-23-4

Molecular Formula

C19H40IN2O+

Molecular Weight

439.4 g/mol

IUPAC Name

(1-iodooxy-2,2,6,6-tetramethylpiperidin-4-yl)-dimethyl-octylazanium

InChI

InChI=1S/C19H40IN2O/c1-8-9-10-11-12-13-14-22(6,7)17-15-18(2,3)21(23-20)19(4,5)16-17/h17H,8-16H2,1-7H3/q+1

InChI Key

BBKFGPKTUCLAIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[N+](C)(C)C1CC(N(C(C1)(C)C)OI)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.